Ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate
CAS No.:
Cat. No.: VC17872628
Molecular Formula: C12H11NO4
Molecular Weight: 233.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H11NO4 |
---|---|
Molecular Weight | 233.22 g/mol |
IUPAC Name | ethyl 5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxylate |
Standard InChI | InChI=1S/C12H11NO4/c1-2-16-12(15)10-7-11(17-13-10)8-4-3-5-9(14)6-8/h3-7,14H,2H2,1H3 |
Standard InChI Key | BJTUFTHPXQPNRJ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)O |
Introduction
Ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole ring, an ethyl ester group at the 3-position, and a 3-hydroxyphenyl substituent at the 5-position. Isoxazoles are known for their diverse biological activities, making them significant in pharmaceutical and agrochemical applications. The incorporation of the 3-hydroxyphenyl group enhances the compound's hydrophilicity and potential interactions with biological targets, which may influence its pharmacological properties.
Synthesis of Ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate
The synthesis of Ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate typically involves a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. A common synthetic route includes the reaction of ethyl nitroacetate with a suitable alkyne, such as 3-hydroxyphenylacetylene, in the presence of a base like sodium hydride or potassium carbonate. This reaction is generally conducted in organic solvents such as tetrahydrofuran or dimethylformamide at elevated temperatures (80-100 °C) to facilitate the formation of the isoxazole ring.
Biological Activity and Potential Applications
Ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate exhibits biological activity primarily due to its ability to interact with specific molecular targets, including enzymes and receptors. The isoxazole moiety allows for hydrogen bonding and π-π interactions with active sites of enzymes, potentially inhibiting their activity. The presence of the 3-hydroxyphenyl group may enhance binding affinity through increased hydrophobic interactions, modulating various biological pathways that may lead to therapeutic effects, including anti-inflammatory and anticancer activities.
Comparison with Other Isoxazole Derivatives
To highlight the uniqueness of Ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate, it can be compared with other isoxazole derivatives:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 5-phenylisoxazole-3-carboxylate | Phenyl group at the 5-position | Lacks hydroxyl group; potentially lower hydrophilicity |
Ethyl 5-(p-tolyl)isoxazole-3-carboxylate | Para-substituted tolyl group | Different steric effects compared to meta-substituted |
Ethyl 5-(m-methoxyphenyl)isoxazole-3-carboxylate | Methoxy group providing additional hydrogen bonding | Enhanced binding affinity due to methoxy substitution |
These comparisons illustrate how variations in substituents influence the chemical properties and biological activities of isoxazole derivatives, emphasizing the unique profile of Ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate within this class of compounds.
Research Findings and Future Directions
Research into Ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate has shown its potential as an anti-inflammatory and anticancer agent. Interaction studies have revealed that it can bind effectively to various biological targets, employing techniques such as molecular docking and enzyme inhibition assays to elucidate binding affinities and mechanisms of action. Ongoing research may lead to novel therapeutic agents with enhanced efficacy and safety profiles.
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